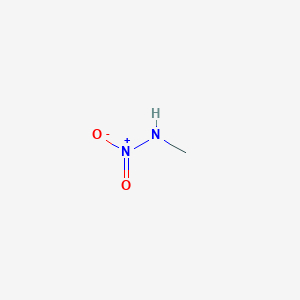
Methylnitramine
Cat. No. B8797346
Key on ui cas rn:
88727-16-6
M. Wt: 77.063 g/mol
InChI Key: IKBPKXKODMZKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04476322
Procedure details


The solution of 2-nitro-2-aza-1-propanol in methylene chloride produced in Example 2 was combined with an additional 56 grams of methylnitramine. This mixture was slowly added to 300 ml of stirred concentrated sulfuric acid which had previously been cooled to -5° C. to -10° C. The temperature of the reaction mixture was kept at from 0° C. to -5° C. throughout the controlled addition. After the addition was completed, the mixture was poured into a large excess of ice water. Following the separation of the methylene chloride phase, the water phase was repeatedly extracted with methylene chloride. All the methylene chloride fractions were then combined, twice washed with water, and then dried with magnesium sulfate. The magnesium sulfate was filtered out and then the methylene chloride was removed by evaporation under vacuum, leaving an oily liquid. The oily liquid was converted into solid white crystals of 2,4-dinitro-2,4-diazapentane (m.p. 56° C., 65 grams pure) by precipitation from a chloroform/hexane solvent mixture.
Name
methylnitramine
Quantity
56 g
Type
reactant
Reaction Step One


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][N+:3]([O-:5])=[O:4].S(=O)(=O)(O)O.[N+:11]([N:14]([CH3:17])[CH2:15]O)([O-:13])=[O:12]>>[N+:3]([N:2]([CH2:15][N:14]([N+:11]([O-:13])=[O:12])[CH3:17])[CH3:1])([O-:5])=[O:4]
|
Inputs


Step One
|
Name
|
methylnitramine
|
|
Quantity
|
56 g
|
|
Type
|
reactant
|
|
Smiles
|
CN[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])N(CO)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])N(CO)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
This mixture was slowly added to 300 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
had previously been cooled to -5° C. to -10° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The temperature of the reaction mixture was kept at from 0° C. to -5° C. throughout the controlled addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the separation of the methylene chloride phase
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the water phase was repeatedly extracted with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
twice washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The magnesium sulfate was filtered out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methylene chloride was removed by evaporation under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving an oily liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily liquid was converted into solid white crystals of 2,4-dinitro-2,4-diazapentane (m.p. 56° C., 65 grams pure) by precipitation from a chloroform/hexane solvent mixture
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])N(C)CN(C)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
